molecular formula C20H22O6 B2900968 2-[4-Methyl-5,7-bis(2-methylprop-2-enoxy)-2-oxochromen-3-yl]acetic acid CAS No. 692747-27-6

2-[4-Methyl-5,7-bis(2-methylprop-2-enoxy)-2-oxochromen-3-yl]acetic acid

Cat. No.: B2900968
CAS No.: 692747-27-6
M. Wt: 358.39
InChI Key: XJQKFQIGUMLRFM-UHFFFAOYSA-N
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Description

This compound is a coumarin derivative featuring a 4-methyl group, a 2-oxo chromen core, and two 2-methylprop-2-enoxy substituents at positions 5 and 7.

Properties

IUPAC Name

2-[4-methyl-5,7-bis(2-methylprop-2-enoxy)-2-oxochromen-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O6/c1-11(2)9-24-14-6-16(25-10-12(3)4)19-13(5)15(8-18(21)22)20(23)26-17(19)7-14/h6-7H,1,3,8-10H2,2,4-5H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQKFQIGUMLRFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C(=CC(=C2)OCC(=C)C)OCC(=C)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The substituents at positions 5 and 7 critically influence the compound’s properties. Key comparisons include:

a) 2-(5,7-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic Acid (CAS 5864-00-6)
  • Molecular Formula : C₁₂H₁₀O₆ .
  • Substituents : Hydroxyl groups at positions 5 and 7.
  • Properties : Higher water solubility due to polar -OH groups; reported antioxidant and antimicrobial activities .
b) 4-Methyl-5,7-bis(2-morpholinoethoxy)coumarin (Moxicoumone)
  • Substituents: Morpholinoethoxy groups at positions 5 and 7 .
  • Properties : Increased steric bulk and hydrogen-bonding capacity from morpholine’s nitrogen and oxygen atoms. Likely exhibits anticoagulant activity, common in coumarins with ether-linked substituents .
c) Target Compound: 2-[4-Methyl-5,7-bis(2-methylprop-2-enoxy)-2-oxochromen-3-yl]acetic Acid
  • Molecular Formula : Predicted as C₂₀H₂₄O₆ (calculated from substituents).
  • Substituents: 2-Methylprop-2-enoxy groups (OCH₂C(CH₃)=CH₂).
  • The branched alkenyl ethers may confer metabolic stability compared to ester or hydroxyl groups.
Key Observations:

Lipophilicity: Target compound > Moxicoumone > CAS 5864-00-2. The 2-methylprop-2-enoxy groups increase hydrophobicity, favoring interactions with lipid membranes.

Bioactivity : Hydroxyl groups (CAS 5864-00-6) correlate with antioxidant effects, while bulkier substituents (Moxicoumone, target compound) may target enzymes or receptors requiring hydrophobic binding pockets.

Synthetic Accessibility : Hydroxylated derivatives (CAS 5864-00-6) are likely precursors; alkylation with 2-methylprop-2-enyl halides could yield the target compound.

Notes

Data Limitations : Experimental data for the target compound are scarce; properties are inferred from structural analogs.

Methodology : Structural comparisons rely on substituent effects, while bioactivity predictions derive from coumarin structure-activity relationships.

Future Directions : Prioritize synthesis, crystallographic analysis (using SHELX ), and in vitro assays to confirm bioactivity.

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